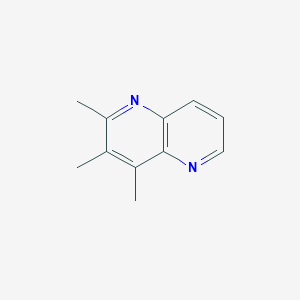
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The compound contains a furan ring, which is a common feature in many biologically active compounds . Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the potential targets of furan derivatives, it could be involved in a variety of pathways related to neurotransmission, inflammation, and cardiovascular function .
Pharmacokinetics
The furan ring is a nonpolar aromatic compound and presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 7-methyl-2H-chromen-2-one under controlled conditions. The reaction conditions often involve the use of organic solvents such as chloroform or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-tubercular and anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-carbonyl)piperazin-1-yl derivatives: These compounds share the furan-piperazine core and exhibit similar biological activities.
Chromen-2-one derivatives: Compounds with the chromenone structure are known for their diverse pharmacological properties.
Uniqueness
4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to the combination of furan, piperazine, and chromenone moieties in a single molecule.
Properties
IUPAC Name |
4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-4-5-16-15(13-20(25)28-18(16)11-14)12-19(24)22-6-8-23(9-7-22)21(26)17-3-2-10-27-17/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOHVEHMGRDSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2491016.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2491022.png)


![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2491029.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2491032.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
